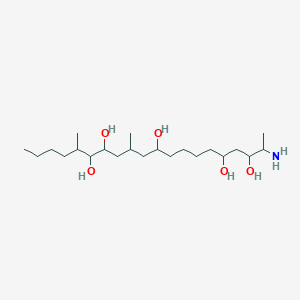

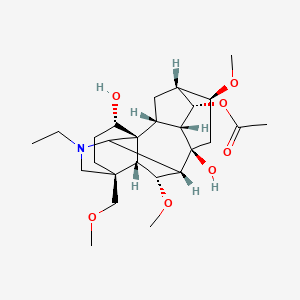

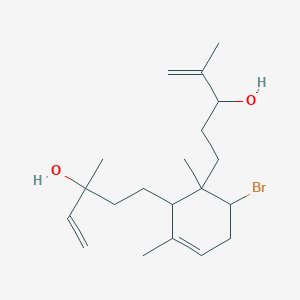

![molecular formula C27H20O13 B1255604 [5,7-Dihydroxy-2-(2,3,4,5-Tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-Trihydroxybenzoat CAS No. 102067-92-5](/img/structure/B1255604.png)

[5,7-Dihydroxy-2-(2,3,4,5-Tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-Trihydroxybenzoat

Übersicht

Beschreibung

Synthesis Analysis

ETFGg is synthesized enzymatically from epigallocatechin (EGC) and epigallocatechin gallate (EGCg), respectively, in green tea extract via laccase oxidation in the presence of gallic acid. This process transforms the green tea catechins into ETFGg and other polymerized catechin derivatives, mirroring the natural fermentation processes that produce oolong and black teas. Various basidiomycetes and fungi have been screened to find suitable laccases for ETFGg production, with Hericium coralloides identified as a notable source due to its effective laccase production (Itoh et al., 2017; Itoh et al., 2016).

Molecular Structure Analysis

The molecular structure of ETFGg has been elucidated through various analytical techniques, including 1H/13C NMR, MALDI-TOF/high resolution MS, and UV–visible absorption spectral analyses. These methods have confirmed the structural identity of ETFGg, distinguishing it from its precursor compounds and highlighting its unique polyphenolic structure (Itoh et al., 2007).

Chemical Reactions and Properties

ETFGg's chemical properties, particularly its interaction with enzymes and other substrates, are crucial for its synthesis and functional attributes. The enzymatic process involving laccase catalyzes the conversion of green tea catechins in the presence of gallic acid, leading to the production of ETFGg. This process highlights the compound's role in the enzymatic oxidation and polymerization of catechins, contributing to its physiological functions and potential health benefits (Matsuo et al., 2009).

Physical Properties Analysis

While specific studies detailing the physical properties of ETFGg, such as solubility, melting point, and crystallinity, are not directly addressed in the available literature, the compound's synthesis and molecular structure analysis suggest it shares characteristics common to polyphenols, including high solubility in water and alcohol, which are essential for its functional applications in food and health sectors.

Chemical Properties Analysis

The chemical properties of ETFGg, including its antioxidative activity and ability to inhibit various enzymes, underline its potential as a functional food material. These properties are a direct consequence of its unique molecular structure, which allows for versatile physiological functions, including inhibitory effects on pancreatic lipase and matrix metalloproteinases, contributing to its anti-obesity and anti-periodontal disease activities (Itoh et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer-Wirkung

Epitheaflagallin 3-O-Gallat (ETFGg) hat sich als potenziell krebshemmend erwiesen . Es wurde gezeigt, dass es im Vergleich zu Epigallocatechin 3-O-Gallat (EGCg), einem wichtigen und aktiven Bestandteil von grünem Tee-Extrakt, stärker mit antiapoptotischen B-Zell-Lymphom (Bcl)-2-Familienproteinen und dem 67-kDa-Laminin-Rezeptorprotein (67LR) interagiert . Dies deutet darauf hin, dass ETFGg ein vielversprechender funktioneller Lebensmittelbestandteil mit potenziellen krebshemmenden Wirkungen sein könnte .

Antioxidative Aktivität

ETFGg zeigt antioxidative Aktivität . Dies bedeutet, dass es das Potenzial hat, den Körper vor Schäden zu schützen, die durch schädliche Moleküle namens freie Radikale verursacht werden.

Hemmung der Pankreaslipase

Es wurde festgestellt, dass ETFGg die Pankreaslipase hemmt . Dies könnte möglicherweise bei der Behandlung von Fettleibigkeit helfen, da die Pankreaslipase ein Enzym ist, das eine entscheidende Rolle bei der Fettverdauung spielt.

Hemmung der Glykosyltransferase

ETFGg hat sich als Hemmstoff der Glykosyltransferase von Streptococcus sorbinus erwiesen . Dies könnte möglicherweise bei der Vorbeugung von Karies helfen, da dieses Enzym an der Synthese von Zahnbelag beteiligt ist.

Hemmung der Matrixmetalloproteinase

ETFGg hat eine hemmende Wirkung auf die Aktivität der Matrixmetalloproteinase-1 und -3 sowie auf deren Synthese durch menschliche Gingivafibroblasten . Dies deutet darauf hin, dass ETFGg möglicherweise bei der Vorbeugung und Behandlung von Parodontitis helfen könnte.

6. Potenzielle Anti-Fettleibigkeit und Anti-Parodontitis-Aktivitäten ETFGg und mit Laccase behandelte Grüntee-Extrakte, die ETFGg enthalten, sind vielversprechende funktionelle Lebensmittelmaterialien mit potenziellen Anti-Fettleibigkeit und Anti-Parodontitis-Aktivitäten .

Wirkmechanismus

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .

Target of Action

The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.

Mode of Action

ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.

Biochemical Pathways

The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .

Result of Action

The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .

Action Environment

The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.

Eigenschaften

IUPAC Name |

[5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGRMMSVGCHWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

102067-92-5 | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?

A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:

- Antioxidative activity: ETFGg can neutralize harmful free radicals. []

- Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []

- Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []

- Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]

Q2: How does Epitheaflagallin 3-O-gallate (ETFGg) exert its inhibitory effects at the molecular level?

A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []

Q3: Are there any ongoing research efforts to develop Epitheaflagallin 3-O-gallate (ETFGg) for therapeutic applications?

A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

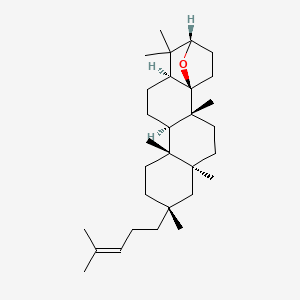

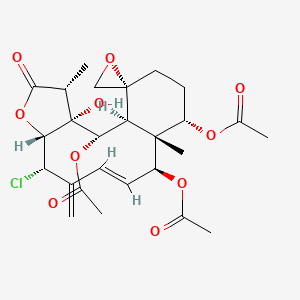

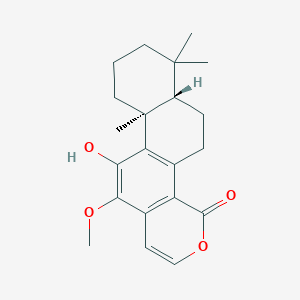

![p-Sulfonatocalix[6]arene](/img/structure/B1255535.png)